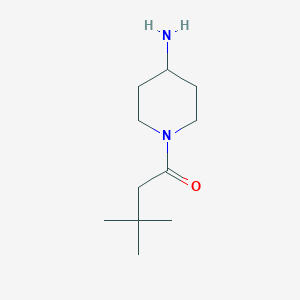

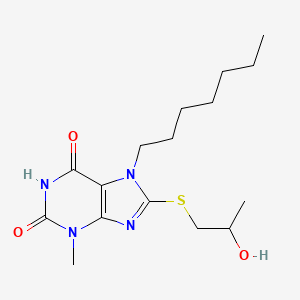

1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds has been reported through various methods. For instance, a concise synthetic strategy towards cyclic α,α-disubstituted α-amino acids, including 1-substituted 4-aminopiperidine-4-carboxylic acids, has been developed through a reductive amination of dimethyl bis(dioxolanemethyl)malonate followed by Curtius rearrangement, capable of synthesizing 4-aminopiperidine-4-carboxylic acids bearing bulky substituents and optically active ones by changing condensed amines (Oba et al., 2005). Additionally, a one-pot synthesis method for 3-aminopiperidines via intramolecular cyclization of unsaturated amines has been introduced, offering a versatile approach for preparing piperidine-containing structures of pharmaceutical and biological relevance (Ortiz et al., 2014).

Aplicaciones Científicas De Investigación

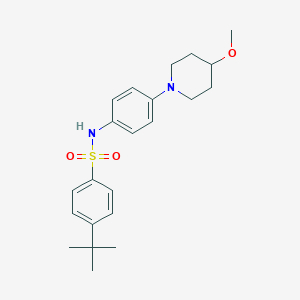

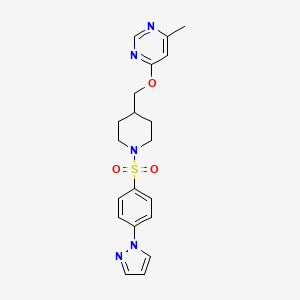

ASK1 Inhibitors

Compounds related to 1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one have been explored as ASK1 inhibitors. These compounds, including aryl amide derivatives of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine, show promise in treating inflammation and pain, particularly in conditions like osteoarthritis and neuropathic pain (Norman, 2012).

Fluorescent Probes for β-Amyloids

In Alzheimer's disease research, a novel fluorescent probe for β-amyloids, incorporating a structure similar to this compound, was synthesized. This probe has shown high binding affinities toward Aβ(1–40) aggregates, providing a powerful tool for molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).

Synthesis of Aminopiperidines

Research into the synthesis of 1,2,5-trimethyl-4-aminopiperidine, a compound structurally related to this compound, has provided insights into the conversion of trimethylpiperid-4-one to various derivatives, showcasing the compound's versatility in organic synthesis (Prostakov et al., 1967).

Designer Drug Analysis

In forensic science, the structure elucidation of designer drugs closely related to this compound has been significant. Detailed analysis using NMR spectroscopic and mass spectrometric techniques has been employed, enhancing our understanding of such compounds (Girreser et al., 2016).

Chiral Synthesis

Research into enantiomerically pure compounds, such as dimethyl (2S)-N-(9-phenylfluoren-9-yl)-3,4-didehydroglutamate, highlights the significance of chiral synthesis involving structures akin to this compound. This synthesis plays a crucial role in developing components for antifungal antibiotics (Paz & Sardina, 1993).

Mecanismo De Acción

Target of action

Piperidine derivatives are known to interact with a variety of biological targets. For instance, some piperidine derivatives have been found to inhibit cyclooxygenase (COX), an enzyme involved in inflammation .

Mode of action

The mode of action of piperidine derivatives can vary depending on the specific compound and its structure. Some piperidine derivatives have been found to inhibit enzymes, while others may interact with receptors or other cellular components .

Biochemical pathways

Piperidine derivatives can affect various biochemical pathways. For example, inhibition of COX by some piperidine derivatives can reduce the production of prostaglandins, which are involved in inflammation .

Pharmacokinetics

The pharmacokinetics of piperidine derivatives can vary widely depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the compound’s chemical structure and properties .

Result of action

The result of a compound’s action can depend on its mode of action and the biochemical pathways it affects. For example, piperidine derivatives that inhibit COX can have anti-inflammatory effects .

Action environment

The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect a compound’s stability, efficacy, and other properties .

Safety and Hazards

Direcciones Futuras

Piperidine and its derivatives have shown potential in various therapeutic applications, including anticancer treatments. Future research could focus on developing fast and cost-effective methods for the synthesis of substituted piperidines, as well as exploring their potential in drug development .

Propiedades

IUPAC Name |

1-(4-aminopiperidin-1-yl)-3,3-dimethylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-11(2,3)8-10(14)13-6-4-9(12)5-7-13/h9H,4-8,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONZZTAVHFWDKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N1CCC(CC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2492692.png)

![(4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2492699.png)

![[1-(3-Methoxyanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2492705.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2492709.png)

![1,3,6-trimethyl-5-((2-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492710.png)

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-hydroxyethyl)urea](/img/structure/B2492712.png)